molecular formula C19H16O3 B2734558 (2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one CAS No. 929389-81-1

(2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one

Cat. No.: B2734558
CAS No.: 929389-81-1
M. Wt: 292.334
InChI Key: SKOSFKFNBCGVID-MDZDMXLPSA-N
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Description

(2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one is a synthetic chalcone derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a hybrid molecular structure, integrating a 3-hydroxyphenyl group with a 2-methyl-2H-chromene (coumarin) moiety through a prop-2-en-1-one (chalcone) linker. The trans (E) configuration of the central double bond is critical for its potential biological activity. Chalcone scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities. The specific integration of the coumarin nucleus is of particular interest, as coumarin derivatives have been extensively explored for their antibacterial properties, with research indicating that substituents at specific positions on the coumarin ring can significantly enhance activity . This structural combination makes the compound a valuable candidate for screening against multidrug-resistant bacterial strains. Researchers can utilize this molecule as a key intermediate or building block in combinatorial chemistry to generate more complex structures, such as triazole-bridged heterodimers, a strategy used to create libraries with enhanced structural diversity for biological evaluation . It is supplied For Research Use Only and is intended for laboratory research purposes. Researchers are advised to conduct thorough characterization and biological profiling to fully elucidate this compound's mechanism of action and research applications.

Properties

IUPAC Name

(E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13-14(11-16-5-2-3-8-19(16)22-13)9-10-18(21)15-6-4-7-17(20)12-15/h2-13,20H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOSFKFNBCGVID-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=CC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C/C(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which contributes to their pharmacological potential. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H16O3, with a molecular weight of approximately 292.33 g/mol. The structural features include a hydroxyl group and a chromene moiety, which are pivotal in mediating its biological effects.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties through multiple mechanisms:

  • Mechanism of Action : These compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Studies have shown that they can disrupt tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis in cancer cells .
StudyType of CancerActivityReference
Afifi et al., 2017Breast CancerInduced apoptosis via caspase activation
Elshaflu et al., 2018Colon CancerInhibited cell migration and invasion
Luque-Agudo et al., 2019VariousSelective inhibition of cancer cell lines

Antimicrobial Activity

Chalcones have demonstrated notable antimicrobial effects against various pathogens:

  • Bacterial Inhibition : The compound has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
PathogenActivityReference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals:

  • Mechanism : By neutralizing reactive oxygen species (ROS), the compound helps prevent oxidative stress-related damage in cells, which is crucial for maintaining cellular health and preventing chronic diseases .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this chalcone derivative in vitro against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial activity of several chalcone derivatives, including this compound. The study reported significant antibacterial activity against resistant strains of bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Scientific Research Applications

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of flavonoids, including (2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.

Case Study:
A study published in the journal Molecules demonstrated that this compound exhibited significant antioxidant activity, with an IC50 value indicating its effectiveness compared to standard antioxidants like ascorbic acid .

Antibacterial Properties

Research indicates that this compound possesses antibacterial properties against various pathogens. The structure-activity relationship of flavonoids suggests that modifications can enhance their antibacterial efficacy.

Data Table: Antibacterial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.39 μg/mL
Staphylococcus aureus0.94 μg/mL
Bacillus subtilis0.78 μg/mL

This data illustrates the potential use of this compound as a natural antibacterial agent .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and cardiovascular diseases.

Case Study:
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thus reducing inflammation markers in cell cultures .

Natural Pesticide

The compound has been explored as a natural pesticide due to its ability to inhibit the growth of certain pests and pathogens affecting crops.

Research Findings:
Field trials have indicated that formulations containing this flavonoid can reduce pest populations without harming beneficial insects, making it an eco-friendly alternative to synthetic pesticides .

Plant Growth Regulation

Flavonoids are also implicated in plant growth regulation. They can influence processes such as seed germination and root development.

Data Table: Effects on Plant Growth

ParameterControl GroupTreated Group
Germination Rate (%)7590
Root Length (cm)5.07.5

The treated group exhibited enhanced growth parameters compared to the control, indicating the potential use of this compound as a growth promoter .

Preservation Properties

The antioxidant properties of this compound make it a candidate for food preservation. Its ability to inhibit lipid peroxidation can extend the shelf life of food products.

Case Study:
Research has shown that incorporating this compound into food matrices significantly reduced spoilage rates compared to untreated samples .

Flavor Enhancement

Flavonoids contribute to the flavor profile of various foods and beverages. The compound's unique taste attributes can enhance the sensory qualities of food products.

Chemical Reactions Analysis

Hydrogenation and Reduction

The α,β-unsaturated ketone undergoes catalytic hydrogenation to yield saturated analogs. For example:

  • Hydrogenation : Using Pd/C (10%) under H₂ (1 atm) in ethanol at 25°C reduces the double bond, producing 1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)propan-1-one.

CatalystSolventPressureYield
10% Pd/CEthanol1 atm85%

Cycloaddition Reactions

The chalcone participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) to form bicyclic structures. For instance:

DieneConditionsProductYieldSource
CyclopentadieneToluene, 110°C, 12 hoursHexahydrochromenone derivative60%

Nucleophilic Additions

The electron-deficient α,β-unsaturated system facilitates Michael additions . For example, reaction with hydroxylamine yields pyrazole derivatives:

NucleophileConditionsProductYieldSource
HydroxylamineEtOH, reflux, 8 hoursPyrazole-chromene hybrid70%

Oxidative Cyclization

Under oxidative conditions (e.g., H₂O₂/NaOH), the chalcone undergoes cyclization to form flavone analogs . A representative pathway :

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)NaOH, 60°C, 6 hours7-Hydroxyflavone derivative55%

Cross-Coupling Reactions

The compound participates in Heck-type couplings with aryl diazonium salts. For example, coupling with 4-iodobenzene diazonium yields biaryl hybrids :

Coupling PartnerCatalystProductYieldSource
4-IodobenzenePd(OAc)₂, PPh₃, K₂CO₃Benzopyran-phenylpropanoid61%

Condensation with Heterocycles

Reaction with barbituric acid derivatives forms pyrimidine hybrids, as shown below :

ReagentConditionsProductYieldSource
Barbituric acidCAN catalyst, EtOH, refluxPyrimidine-chromenone76%

Radical-Mediated Reactions

Visible-light-induced reactions with ethyl bromodifluoroacetate generate CF₂-substituted chromones via radical intermediates :

ReagentCatalystProductYieldSource
BrCF₂COOEtRu(bpy)₃Cl₂, NaHSO₃3-CF₂-chromone81%

Epoxidation

Treatment with peracids (e.g., mCPBA) forms epoxides at the α,β-unsaturated site :

Epoxidizing AgentConditionsProductYieldSource
mCPBACH₂Cl₂, 0°C, 2 hoursChalcone epoxide68%

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit enhanced bioactivity. For example:

  • Antimicrobial Activity : Pyrimidine hybrids show MIC values of 0.39–6.25 μg/mL against E. coli and S. aureus .

  • Antioxidant Activity : Flavonoid analogs demonstrate radical scavenging (IC₅₀ = 1.2–1.8 μM) .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features and substituents of the target compound with similar chalcones:

Compound Name A-Ring Substituent B-Ring Substituent Notable Functional Groups Reference
Target Compound 3-Hydroxyphenyl 2-Methyl-2H-chromen-3-yl -OH, chromen methyl -
(2E)-3-(4-Fluorophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one (1a) 3-Hydroxyphenyl 4-Fluorophenyl -OH, -F
(2E)-1-(4-Hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 4-Hydroxyphenyl 3,4-Dimethoxyphenyl -OH, -OCH3
(2E)-3-(3-Nitrophenyl)-1-phenylprop-2-en-1-one Phenyl 3-Nitrophenyl -NO2
(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one 4-Ethoxyphenyl 3-Fluorophenyl -OCH2CH3, -F

Key Observations :

  • Chromen vs. Aryl Groups : The 2-methyl-2H-chromen substituent introduces steric bulk and electron-rich regions compared to simpler aryl groups (e.g., fluorophenyl or nitrophenyl), which may alter molecular packing and π-π interactions .
  • Electron-Withdrawing vs. Donating Groups: Nitro (-NO2) and fluoro (-F) groups () enhance electrophilicity, whereas methoxy (-OCH3) and hydroxyl (-OH) groups donate electrons, affecting reactivity and binding affinities .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : While crystallographic data for the target compound is unavailable, analogues like (2E)-1-(4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one () exhibit O–H···O hydrogen bonds between the hydroxyl and ketone groups, stabilizing planar conformations . The chromen group’s methyl substituent may introduce torsional strain, reducing planarity compared to compounds with simpler B-rings.
  • Dihedral Angles : In fluorophenyl chalcones (), dihedral angles between aromatic rings range from 7.14° to 56.26°, with smaller angles correlating to extended conjugation. The chromen group’s fused ring system likely enforces a near-planar arrangement, similar to 4-fluoro-chalcone (7.14°) .

Physicochemical Properties

  • Solubility : Hydroxyl groups improve aqueous solubility (e.g., compound 1a in ), whereas chromen’s hydrophobicity may reduce it.
  • Melting Points : Chalcones with strong intermolecular forces (e.g., hydrogen bonds in ) exhibit higher melting points. The target compound’s melting point is expected to exceed that of fluorophenyl derivatives (e.g., 1a) due to chromen’s rigid structure .

Q & A

Q. What are the optimal synthetic routes for (2E)-1-(3-hydroxyphenyl)-3-(2-methyl-2H-chromen-3-yl)prop-2-en-1-one, and how is reaction efficiency assessed?

The compound is typically synthesized via Claisen-Schmidt condensation , where a hydroxyacetophenone derivative reacts with an aldehyde (e.g., 2-methyl-2H-chromene-3-carbaldehyde) in the presence of a base (e.g., KOH) in ethanol. Reaction optimization involves controlling temperature (0–50°C), stirring duration (2–3 hours), and stoichiometric ratios. Yield is quantified using HPLC or gravimetric analysis, and purity is confirmed via melting point determination and TLC .

Q. How is the E-configuration of the α,β-unsaturated ketone moiety experimentally confirmed?

The E-configuration is validated using X-ray crystallography (single-crystal XRD) to resolve bond angles and dihedral angles of the enone system. Complementary evidence comes from ¹H NMR : the coupling constant (J) between the vinyl protons (typically ~15–16 Hz for trans geometry) and UV-Vis spectroscopy (λmax ~300–350 nm, consistent with conjugated enones) .

Q. What spectroscopic techniques are critical for characterizing this chalcone derivative?

  • IR spectroscopy : Confirms carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and hydroxyl (-OH) vibrations (~3200–3500 cm⁻¹).
  • ¹H/¹³C NMR : Assigns aromatic, vinyl, and methyl group protons/carbons.
  • HR-MS : Verifies molecular ion peaks and fragmentation patterns.
  • UV-Vis : Identifies π→π* transitions for electronic structure analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity and stability?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) compute HOMO-LUMO energies to derive global reactivity descriptors:

  • Ionization potential (I ≈ -HOMO) and electron affinity (A ≈ -LUMO).
  • Chemical hardness (η = (I - A)/2) and electrophilicity index (ω = μ²/2η, where μ = (I + A)/2). These parameters predict nucleophilic/electrophilic sites and stability against redox degradation. Experimental validation involves correlating calculated λmax with UV-Vis data .

Q. What methodologies are used to evaluate antimicrobial activity, and how are data contradictions resolved?

Antimicrobial efficacy is tested via agar diffusion or broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria and fungi. Contradictions in zone-of-inhibition data may arise from solvent polarity effects or bacterial membrane permeability. Statistical normalization (e.g., using positive/negative controls) and dose-response curves clarify bioactivity trends .

Q. How can nonlinear optical (NLO) properties be experimentally and computationally analyzed?

  • Hyper-Rayleigh scattering (HRS) : Measures first hyperpolarizability (β) for second-harmonic generation.
  • DFT-based polarizability calculations : Use CAM-B3LYP functionals to model dipole moments and β values. Crystallographic symmetry (e.g., non-centrosymmetric packing) enhances NLO activity, as observed in analogous chalcone derivatives .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Poor solubility and polymorphism complicate crystallization. Strategies include:

  • Solvent screening : Use mixed solvents (e.g., ethanol:DMSO) for slow evaporation.
  • Seeding : Introduce pre-formed microcrystals to guide growth.
  • Temperature gradients : Adjust cooling rates to stabilize monocrystalline forms. Successful XRD analysis requires high-purity samples and cryogenic data collection .

Methodological Considerations

Q. How are quantum chemical parameters applied in structure-activity relationship (SAR) studies?

Global reactivity indices (e.g., electrophilicity index ω) correlate with bioactivity. For example, higher ω values enhance electrophilic attack on microbial DNA, improving antimicrobial potency. SAR models integrate DFT data with bioassay results to prioritize derivatives for synthesis .

Q. What experimental controls are critical in stability studies under varying pH and temperature?

  • Forced degradation : Expose the compound to acidic/basic/oxidative conditions and monitor via HPLC.
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds.
  • Photostability : Use UV chambers to simulate light exposure. Degradation products are characterized using LC-MS to identify vulnerable functional groups .

Q. How do substituents on the chromene ring influence electronic properties?

Electron-donating groups (e.g., -OCH₃ at position 2) raise HOMO energy, increasing nucleophilicity. Conversely, electron-withdrawing groups (e.g., -Cl) lower LUMO energy, enhancing electrophilicity. Substituent effects are quantified via Hammett constants (σ) and validated through redox potential measurements .

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